molecular formula C13H15N3O3 B12869038 3-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide CAS No. 765286-72-4

3-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B12869038
CAS No.: 765286-72-4
M. Wt: 261.28 g/mol
InChI Key: NZFGMSLTRVIFPB-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide is unique due to its specific structure, which combines a pyrazole ring with a dimethoxyphenyl group and a carboxamide moiety.

Properties

CAS No.

765286-72-4

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-methylpyrazole-4-carboxamide

InChI

InChI=1S/C13H15N3O3/c1-16-7-9(13(14)17)12(15-16)8-4-5-10(18-2)11(6-8)19-3/h4-7H,1-3H3,(H2,14,17)

InChI Key

NZFGMSLTRVIFPB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)N

Origin of Product

United States

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